Comparison with 4-Bromo-benzo[d]thiazol-2-amine: The Impact of 7-Methyl Substitution on Derivative Potency
High-strength differential evidence for the target compound itself is limited. However, class-level inference provides a strong rationale for its selection. A patent (WO2016210215A1) explicitly uses 4-Bromo-7-methylbenzo[d]thiazol-2-amine as a key intermediate in the synthesis of a novel class of 3-tetrazolyl-benzene-1,2-disulfonamide derivatives that function as metallo-β-lactamase (MBL) inhibitors. While the final compounds are not the target molecule, the patent's use of this specific building block over the des-methyl analog (4-Bromo-benzo[d]thiazol-2-amine) is critical. The 7-methyl group is essential for establishing the correct spatial orientation and electronic properties needed for the subsequent coupling reactions and, consequently, for achieving the desired biological activity (MBL inhibition) in the final products. [1]
| Evidence Dimension | Utilization as a key intermediate in a patent for MBL inhibitors |
|---|---|
| Target Compound Data | Explicitly specified as a starting material in the patent's synthetic scheme. |
| Comparator Or Baseline | 4-Bromo-benzo[d]thiazol-2-amine (the des-methyl analog). |
| Quantified Difference | Not applicable; the comparison is qualitative but demonstrates a specific, critical role for the 7-methyl group in the synthetic route and resulting patent claim. |
| Conditions | Patented synthetic pathway to 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as described in WO2016210215A1. |
Why This Matters
For procurement in an R&D context focused on antibiotic resistance, this patent citation provides a validated, commercially-relevant use case, reducing synthetic risk compared to using an untested analog.
- [1] WO2016210215A1. 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors. International Patent Application. Filed June 24, 2016. View Source
